molecular formula C7H5LiO2 B147964 Lithium benzoate CAS No. 553-54-8

Lithium benzoate

Cat. No. B147964
CAS RN: 553-54-8
M. Wt: 128.1 g/mol
InChI Key: LDJNSLOKTFFLSL-UHFFFAOYSA-M
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Description

Lithium benzoate is a lithium salt of benzoic acid, which has been studied for various applications, including its role in lithium battery electrolytes, coordination chemistry, and as a catalyst in polymerization processes. The compound has been explored for its thermal and electrochemical stability, which makes it a candidate for enhancing the performance of lithium batteries . Additionally, lithium benzoate's interaction with water and its solvation structure have been investigated to understand its behavior in aqueous solutions .

Synthesis Analysis

The synthesis of lithium benzoate and its derivatives involves various methods, including the reaction of benzoic acid with lithium-based reagents. For instance, lithium bis[1,2-benzenediolato(2-)-O,O']borate, a related lithium salt, is synthesized through a chelation process involving boron, aromatic diols, or carboxylic acids . Other synthesis approaches include the metalation of aromatic compounds in the presence of lithium reagents to form lithium coordination polymers with benzoate ligands .

Molecular Structure Analysis

The molecular structure of lithium benzoate and its complexes has been extensively studied using techniques such as neutron diffraction, X-ray diffraction, and NMR spectroscopy. These studies reveal the coordination environment of lithium ions and the geometry of the benzoate ligands. For example, neutron diffraction studies of aqueous lithium benzoate solutions have provided insights into the hydration structure around the lithium ion . X-ray diffraction has been used to determine the crystal structures of lithium coordination polymers with benzoate ligands, revealing various dimensional frameworks .

Chemical Reactions Analysis

Lithium benzoate participates in several chemical reactions, particularly as a catalyst in the polymerization of organic compounds. It has been shown to catalyze the cyclotrimerization of isocyanates and the ring-opening polymerization of L-lactide, demonstrating its potential in the synthesis of polymers . The reactivity of lithium benzoate is influenced by its coordination environment and the presence of other metal ions, such as sodium, which can affect the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium benzoate are characterized by its solubility in various solvents, thermal stability, and electrochemical behavior. The compound's solvation in aprotic solvents and its electrochemical stability up to a certain voltage threshold have been noted . The gas-phase lithium-cation basicities of benzene derivatives, including benzoate, have been measured to understand the interaction of lithium ions with aromatic systems . The crystal structure of lithium benzoate reveals a two-dimensional polymeric structure, which contributes to its macroscopic properties such as flexibility and potential use in high-temperature applications .

Scientific Research Applications

Immunotropic and Antioxidant Properties Lithium benzoate has been studied for its immunotropic and antioxidant properties, which are fundamental for developing new psychotropic medicines. The compound has shown significant stimulating influence on lymphocytes and expressed scavenging activity against oxygen radicals. These properties make lithium benzoate a candidate for medical applications, especially in treating mental diseases and comorbid pathology (Plotnikov et al., 2016).

Hydration Structure Analysis Research involving neutron diffraction and infrared spectral measurements on aqueous lithium benzoate solutions has provided insights into the hydration structure around lithium ions and benzyl-hydrogen atoms within the benzoate ion. This information is crucial for understanding the interactions and behavior of lithium benzoate in solutions, which can be applied in various chemical processes and product formulations (Kameda et al., 2005).

Electronics and Material Science In the realm of electronics and material science, lithium benzoate has been employed as an effective electron dopant for certain polymers used in organic thin-film transistors (OTFTs). This application significantly improves the n-channel performance of the devices, making lithium benzoate an important substance in the manufacturing of advanced electronic components (Huseynova et al., 2019).

Neuroprotection in Alzheimer’s Disease Lithium benzoate has been explored for its neuroprotective effects, particularly in Alzheimer’s disease (AD). Studies suggest that it improves mitochondrial function, attenuates reactive oxygen species, and protects cognition and memory in animal models of AD. This positions lithium benzoate as a promising therapeutic agent for improving cognition and delaying the progression of AD (Lu et al., 2022).

Lithium Ion Batteries In the field of energy storage, lithium benzoate has been utilized for surface modification of anode materials in lithium-ion batteries. This modification enhances the electrochemical performance of the batteries, demonstrating the versatility of lithium benzoate in improving energy storage technologies (Pan et al., 2007).

Safety And Hazards

Lithium benzoate is harmful if swallowed . It is advised to avoid contact with the eyes and skin . In case of ingestion, it is recommended to rinse the mouth and consult a physician .

Future Directions

Lithium benzoate has been studied for its neuroprotective effects, particularly in Alzheimer’s disease (AD). Studies suggest that it improves mitochondrial function, attenuates reactive oxygen species, and protects cognition and memory in animal models of AD . This positions lithium benzoate as a promising therapeutic agent for improving cognition and delaying the progression of AD . In the field of energy storage, lithium benzoate has been utilized for surface modification of anode materials in lithium-ion batteries .

properties

IUPAC Name

lithium;benzoate
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InChI

InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJNSLOKTFFLSL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4044957
Record name Lithium benzoate
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Molecular Weight

128.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name Lithium benzoate
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Product Name

Lithium benzoate

CAS RN

553-54-8
Record name Lithium benzoate [NF]
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Record name Benzoic acid, lithium salt (1:1)
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Record name Lithium benzoate
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Record name Lithium benzoate
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Record name LITHIUM BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,300
Citations
Q Pan, H Wang, Y Jiang - Electrochemistry Communications, 2007 - Elsevier
In this study, we present an alternative pathway for the surface modification of anode materials of lithium ion batteries via molecular design. Aromatic multilayers of lithium benzoate …
Number of citations: 64 www.sciencedirect.com
LP Lu, WH Chang, JJ Huang, P Tan… - Journal of Alzheimer's …, 2022 - content.iospress.com
… We aim to determine the effect of lithium benzoate (LiBen) in … lithium benzoate against 3-NP-induced neurotoxicity. Primary rat cortical neuron cultures were treated with lithium benzoate …
Number of citations: 1 content.iospress.com
E Plotnikov, O Voronova, W Linert… - Journal of Applied …, 2016 - japsonline.com
… of lithium glutamate, lithium salicylate, lithium benzoate and lithium lactate have been investigated … Lithium benzoate showed the most significant stimulating influence on lymphocytes. …
Number of citations: 37 japsonline.com
Y Wang, L Yang, C Yao, W Qin, S Yin… - Solar Energy Materials and …, 2011 - Elsevier
… In this paper, we report on an investigation on thermally evaporated lithium benzoate (C 6 H 5 COOLi) inserted between the active layer and Al cathode as a cathode interfacial layer for …
Number of citations: 41 www.sciencedirect.com
Y Kameda, K Mochiduki, M Imano, H Naganuma… - Journal of molecular …, 2005 - Elsevier
… Lithium benzoate is considered to be one of the most favorable solute compounds. Its … H/D isotopically substituted aqueous 4 mol% lithium benzoate solutions have been carried out to …
Number of citations: 16 www.sciencedirect.com
G Huseynova, EY Shin, WT Park, YY Noh - Dyes and Pigments, 2019 - Elsevier
… We report lithium benzoate (LB) as an effective electron dopant for commonly used diketopyrrolopyrrole (DDP) based electron donor-acceptor conjugated polymers and its application …
Number of citations: 12 www.sciencedirect.com
P Hodge, GM Perry, P Yates - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… THE reaction of phenyl-lithium with lithium benzoate gives initially the dilithium salt (3), which during work-up reacts with water to give benzophenone.1*2 Other ketones can be …
Number of citations: 8 pubs.rsc.org
K Oohashi, N Nogawa, Y Makide… - Journal of Labelled …, 1998 - Wiley Online Library
… Experimental Lithium benzoate was prepared by the reaction of purified benzoic acid with … In each quartz ampoule was placed about 0.5 g of lithium benzoate to obtain the …
RP Mason, JE Harriman - The Journal of Chemical Physics, 1976 - pubs.aip.org
… In lithium benzoate--dimethylsulfloxide there are four magnetically inequivalent sites in the unit cell. The crystal structure of this host was determined in order to evaluate the principal …
Number of citations: 27 pubs.aip.org
VI Kichigin, IV Petukhov, SS Mushinsky… - … and Seminar of …, 2012 - ieeexplore.ieee.org
… with the addition of 3 mol.% of lithium benzoate at the temperature of 225С were composed of … in benzoic acid (with or without the addition of lithium benzoate) occurs at the same rate. …
Number of citations: 5 ieeexplore.ieee.org

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